molecular formula C12H23NOS B1475935 2-(1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)ethan-1-ol CAS No. 2091100-34-2

2-(1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)ethan-1-ol

Cat. No.: B1475935
CAS No.: 2091100-34-2
M. Wt: 229.38 g/mol
InChI Key: ZSADJLDDDJOXOA-UHFFFAOYSA-N
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Description

“2-(1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)ethan-1-ol” is a chemical compound with the molecular formula C12H23NOS and a molecular weight of 229.38 g/mol. It is used for pharmaceutical testing .

Scientific Research Applications

Synthesis and Biological Applications

  • Schiff Bases Synthesis : A study focused on the synthesis and spectral identification of Schiff bases derived from similar compounds, highlighting their applications as pancreatic lipase inhibitors, with potential for antioxidant and antimicrobial activities. This research provides a foundation for understanding how structural modifications can impact biological activities (Warad et al., 2020).

  • Molecular Docking and Antimicrobial Activity : Compounds synthesized from related structures have been evaluated for their antimicrobial activities, suggesting potential applications in developing new antimicrobial agents. Molecular docking studies further support their relevance in drug discovery processes (Elavarasan et al., 2014).

Chemical Synthesis and Characterization

  • Novel Synthesis Approaches : Research on the synthesis of building blocks for decorated crown ethers indicates the importance of innovative synthetic routes for creating functionalized molecules, which are crucial for further applications in material science and organic synthesis (Nawrozkij et al., 2014).

  • Crystal Structure Analysis : The structural analysis of compounds through X-ray crystallography provides insights into the molecular conformations and potential interactions, which is essential for the design of compounds with specific properties (Prasad et al., 2008).

Applications in Material Science

  • Catalysis and Material Synthesis : Studies on the synthesis of polycyclic ring systems and the use of nano magnetite as a catalyst under ultrasound irradiation demonstrate the potential of similar compounds in catalysis and material science (Someswarao et al., 2018; Mokhtary & Torabi, 2017).

Mechanism of Action

The mechanism of action for “2-(1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)ethan-1-ol” is not specified in the search results. It’s worth noting that the compound is used for pharmaceutical testing , suggesting it may have bioactive properties.

Future Directions

The future directions for “2-(1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)ethan-1-ol” are not specified in the search results. Given its use in pharmaceutical testing , it may have potential applications in drug development or other areas of biomedical research.

Properties

IUPAC Name

2-[1-(thian-4-yl)piperidin-4-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NOS/c14-8-3-11-1-6-13(7-2-11)12-4-9-15-10-5-12/h11-12,14H,1-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSADJLDDDJOXOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CCO)C2CCSCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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